Iodo-PEG3-Azide
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Overview
Description
Iodo-PEG3-Azide is a versatile chemical compound that contains an iodine atom, a polyethylene glycol (PEG) spacer with three ethylene glycol units, and an azide functional group. This compound is primarily used as a linker in bioconjugation techniques, particularly in click chemistry reactions. The hydrophilic PEG spacer increases solubility in aqueous media, making it suitable for various biological and chemical applications .
Mechanism of Action
Target of Action
Iodo-PEG3-Azide is primarily used in bioconjugation techniques, particularly in click chemistry reactions . Its azide group facilitates the formation of stable covalent bonds with alkyne-containing molecules . This allows researchers to create targeted drug delivery systems, modify proteins or peptides, and develop novel pharmaceuticals .
Mode of Action
This compound contains iodide and azide moieties . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The iodide is a very good leaving group for nucleophilic substitution reactions . This means that the iodide can be replaced by a nucleophile, a molecule that donates an electron pair to form a covalent bond .
Biochemical Pathways
The azide group of this compound can participate in nucleophilic substitution reactions . This property allows it to be used in the synthesis of various organic compounds . In addition, the azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is often used in the creation of targeted drug delivery systems, protein or peptide modifications, and the development of novel pharmaceuticals .
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media . This property can enhance the bioavailability of the compound, allowing it to be more readily absorbed and distributed within the body . .
Result of Action
The primary result of this compound’s action is the formation of stable covalent bonds with alkyne-containing molecules . This enables the creation of targeted drug delivery systems, the modification of proteins or peptides, and the development of novel pharmaceuticals .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the compound is typically stored at -20°C . Changes in these conditions could potentially affect the stability and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Iodo-PEG3-Azide interacts with various biomolecules in biochemical reactions . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The iodide is a very good leaving group for nucleophilic substitution reactions .
Cellular Effects
It is known that the azide group of this compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction could potentially influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its highly reactive iodide functional group, which can alkylate a variety of C-, O-, N-, S-centered, and other nucleophiles . Organic iodides are roughly an order of magnitude more active than bromides and four orders of magnitude more active than chlorides in S N 2 reactions . This means that the same alkylation will take 10x less time with iodide than with bromide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Iodo-PEG3-Azide typically involves the reaction of a PEG derivative with an iodinating agent and an azide source. One common method is the nucleophilic substitution reaction where a PEG derivative with a leaving group (such as a tosylate or mesylate) reacts with sodium iodide (NaI) to introduce the iodine atom. This is followed by the reaction with sodium azide (NaN3) to introduce the azide group. The reactions are usually carried out in polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO) under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is typically purified using techniques such as column chromatography and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity .
Chemical Reactions Analysis
Types of Reactions: Iodo-PEG3-Azide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom in this compound is a good leaving group, making it suitable for nucleophilic substitution reactions.
Click Chemistry: The azide group participates in click chemistry reactions, forming triazole rings when reacted with alkynes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide (NaI), sodium azide (NaN3), polar aprotic solvents (acetonitrile, dimethyl sulfoxide).
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C), hydrogen gas (H2).
Click Chemistry: Copper(I) catalysts, alkynes
Major Products:
Triazole Linkages: Formed from click chemistry reactions.
Primary Amines: Formed from the reduction of the azide group
Scientific Research Applications
Comparison with Similar Compounds
Azido-PEG3-Bromide: Similar to Iodo-PEG3-Azide but contains a bromine atom instead of iodine.
Azido-PEG3-Chloride: Contains a chlorine atom instead of iodine.
Azido-PEG3-Tosylate: Contains a tosylate group instead of iodine.
Uniqueness of this compound: this compound is unique due to its high reactivity in nucleophilic substitution reactions, facilitated by the iodine atom. This makes it a valuable compound for various chemical and biological applications, particularly in click chemistry and bioconjugation .
Properties
IUPAC Name |
1-azido-2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16IN3O3/c9-1-3-13-5-7-15-8-6-14-4-2-11-12-10/h1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRYEFKWTSOFBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCI)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16IN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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